Trpc6-IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

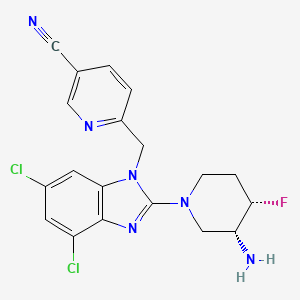

C19H17Cl2FN6 |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

6-[[2-[(3R,4S)-3-amino-4-fluoropiperidin-1-yl]-4,6-dichlorobenzimidazol-1-yl]methyl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C19H17Cl2FN6/c20-12-5-14(21)18-17(6-12)28(9-13-2-1-11(7-23)8-25-13)19(26-18)27-4-3-15(22)16(24)10-27/h1-2,5-6,8,15-16H,3-4,9-10,24H2/t15-,16+/m0/s1 |

InChI Key |

GGYWEJWHJGTZPQ-JKSUJKDBSA-N |

Isomeric SMILES |

C1CN(C[C@H]([C@H]1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |

Canonical SMILES |

C1CN(CC(C1F)N)C2=NC3=C(N2CC4=NC=C(C=C4)C#N)C=C(C=C3Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Trpc6-IN-2: An In-Depth Technical Guide for Researchers

For research use only. Not for use in human, therapeutic, or diagnostic applications.

This technical guide provides a comprehensive overview of Trpc6-IN-2, a novel benzimidazole derivative identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and potential therapeutic applications of TRPC6 inhibitors.

Introduction to TRPC6

The Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel permeable to Ca2+ and Na+ that is a member of the transient receptor potential (TRP) family of ion channels.[1] TRPC6 is expressed in various tissues, including the kidneys, heart, lungs, and brain, and plays a crucial role in a multitude of physiological processes.[1] Dysregulation of TRPC6 activity has been implicated in the pathogenesis of numerous diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, pulmonary hypertension, and certain types of cancer.[1][2] This makes TRPC6 an attractive therapeutic target for the development of novel inhibitors.

This compound: A Novel TRPC6 Inhibitor

This compound is a benzimidazole derivative that has been identified as an inhibitor of the TRPC6 protein.[3] Its discovery is detailed in the patent WO2019079578, which describes a series of benzimidazole compounds for the treatment of diseases modulated by TRPC6 activity.

Chemical Properties

| Property | Value |

| Chemical Name | 3-Pyridinecarbonitrile, 6-[[2-[(3R,4S)-3-amino-4-fluoro-1-piperidinyl]-4,6-dichloro-1H-benzimidazol-1-yl]methyl]- |

| Molecular Formula | C19H17Cl2FN6 |

| Molecular Weight | 419.28 g/mol |

| CAS Number | 2308595-83-5 |

Quantitative Data

While this compound is confirmed as a TRPC6 inhibitor, specific quantitative data such as its IC50 value are not publicly available in the current literature. However, for the purpose of comparison and to provide context for the potency of similar compounds, the following table includes data for other known TRPC6 inhibitors.

| Compound | Target(s) | IC50 Value | Reference |

| TRPC3/6-IN-2 | TRPC3 / TRPC6 | 16 nM / 29.8 nM | |

| SAR7334 | TRPC6 | 7.9 nM | |

| BI 749327 | TRPC6 | 13 nM | |

| DS88790512 | TRPC6 | 11 nM |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the TRPC6 ion channel. TRPC6 channels are key components of cellular signaling pathways that are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

TRPC6 Signaling Pathway

Activation of GPCRs or RTKs leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly binds to and activates the TRPC6 channel, leading to an influx of Ca2+ into the cell. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that can lead to cellular responses such as cell proliferation, migration, and hypertrophy.

By inhibiting the TRPC6 channel, this compound is expected to block this DAG-mediated influx of calcium, thereby attenuating the downstream signaling pathways that contribute to disease pathology.

Experimental Protocols

The primary method for evaluating the inhibitory activity of compounds like this compound on the TRPC6 channel is a calcium flux assay. This is often performed using a high-throughput screening system such as the FLIPR® (Fluorometric Imaging Plate Reader).

TRPC6 Calcium Flux Assay using FLIPR®

This protocol provides a general workflow for assessing the inhibitory effect of a test compound on TRPC6 channels expressed in a suitable host cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human TRPC6

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

FLIPR® Calcium 6 Assay Kit

-

TRPC6 agonist (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol)

-

Test compound (this compound)

-

384-well black-walled, clear-bottom cell culture plates

Procedure:

-

Cell Plating:

-

Seed the TRPC6-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the FLIPR® Calcium 6 dye loading buffer according to the manufacturer's instructions.

-

Remove the cell culture medium from the plates and add the dye loading buffer to each well.

-

Incubate the plates for 1-2 hours at 37°C, protected from light.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Add the diluted compound to the appropriate wells of the cell plate.

-

Include wells with vehicle control (e.g., DMSO) and a known TRPC6 inhibitor as a positive control.

-

Incubate the plate with the compound for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare the TRPC6 agonist (e.g., OAG) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate and the agonist plate into the FLIPR® instrument.

-

Initiate the assay protocol on the FLIPR® instrument. The instrument will add the agonist to the wells and simultaneously measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The fluorescence signal is proportional to the intracellular calcium concentration.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound represents a promising new tool for the investigation of TRPC6 channel function and its role in disease. As a member of the benzimidazole class of TRPC6 inhibitors, it holds potential for further development as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the biological activities and potential applications of this compound and other related compounds. Further studies are warranted to fully characterize its inhibitory profile and in vivo efficacy.

References

- 1. Over-expressing transient receptor potential cation channel 6 in podocytes induces cytoskeleton rearrangement through increases of intracellular Ca2+ and RhoA activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The TRPC6 Inhibitor BI 749327: A Technical Guide to a Novel Therapeutic Candidate for Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of various diseases, particularly those characterized by fibrosis and pathological remodeling.[1][2] Its role in mediating calcium influx in response to various stimuli positions it as a critical node in signaling pathways that govern cellular processes such as hypertrophy and fibrosis.[1][2] This technical guide provides a comprehensive overview of BI 749327, a potent and selective small-molecule inhibitor of TRPC6, and its potential as a therapeutic agent. We present its pharmacological profile, detail the experimental protocols for its characterization, and illustrate the key signaling pathways and experimental workflows.

Introduction to TRPC6 and the Rationale for Inhibition

TRPC6 is a receptor-operated cation channel that, upon activation, allows the influx of cations, including Ca2+, leading to cellular depolarization.[3] Dysregulation of TRPC6 activity is associated with the pathogenesis of cardiac hypertrophy, heart failure, and renal diseases such as focal segmental glomerulosclerosis. The downstream signaling cascade initiated by TRPC6-mediated calcium entry prominently involves the activation of calcineurin and the subsequent translocation of the Nuclear Factor of Activated T-cells (NFAT) to the nucleus, where it drives the transcription of pro-fibrotic and pro-hypertrophic genes. This central role of the TRPC6-calcineurin-NFAT axis makes TRPC6 a compelling target for therapeutic intervention in fibrotic and cardiovascular diseases.

Pharmacological Profile of BI 749327

BI 749327 is an orally bioavailable antagonist of TRPC6 with high potency and selectivity.

Data Presentation

The following tables summarize the quantitative data regarding the potency, selectivity, and in vivo efficacy of BI 749327.

Table 1: In Vitro Potency of BI 749327 Against TRPC6

| Species | IC50 (nM) |

| Mouse | 13 |

| Human | 19 |

| Guinea Pig | 15 |

Data obtained from whole-cell patch clamp assays in HEK293 cells expressing the respective TRPC6 orthologs.

Table 2: Selectivity Profile of BI 749327 Against Other TRPC Channels

| Channel | IC50 (nM) | Selectivity Fold (vs. Mouse TRPC6) |

| TRPC3 | 1,100 | 85 |

| TRPC7 | 550 | 42 |

Selectivity was determined using whole-cell patch clamp assays in HEK293 cells expressing the respective mouse TRPC channels.

Table 3: In Vivo Efficacy of BI 749327 in a Mouse Model of Cardiac Fibrosis (Transverse Aortic Constriction)

| Parameter | Vehicle-Treated | BI 749327-Treated (30 mg/kg/day) |

| Interstitial Fibrosis Reduction | - | ~40% |

Data from histological analysis of myocardial tissue.

Table 4: In Vivo Efficacy of BI 749327 in a Mouse Model of Renal Fibrosis (Unilateral Ureteral Obstruction)

| Parameter | Vehicle-Treated | BI 749327-Treated (10-30 mg/kg/day) |

| Renal Fibrosis | Markedly present | Dose-dependent reduction |

Data from histological analysis of kidney tissue.

Signaling Pathway of TRPC6 Inhibition by BI 749327

BI 749327 exerts its therapeutic effect by blocking the TRPC6 channel, thereby inhibiting the downstream calcineurin-NFAT signaling pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition

This protocol is designed to measure the inhibitory effect of BI 749327 on TRPC6 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing the TRPC6 channel of interest are cultured on glass coverslips.

-

Solutions:

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.

-

Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP; pH 7.2.

-

-

Electrophysiological Recording:

-

Coverslips with adherent cells are transferred to a recording chamber on an inverted microscope.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

A giga-ohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Baseline currents are recorded.

-

A TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is applied to activate the channels.

-

BI 749327 is then perfused at increasing concentrations to determine the dose-dependent inhibition of the OAG-induced current.

-

Data are analyzed to construct a dose-response curve and calculate the IC50 value.

-

In Vivo Model of Cardiac Fibrosis: Transverse Aortic Constriction (TAC)

The TAC model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.

Methodology:

-

Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.

-

Surgical Procedure:

-

Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch.

-

A suture is tied around the aorta between the innominate and left common carotid arteries, typically over a 27-gauge needle, which is then removed to create a constriction.

-

Sham-operated animals undergo the same procedure without the aortic constriction.

-

-

Treatment:

-

One week post-surgery, mice are randomized to receive either vehicle or BI 749327 (30 mg/kg/day) via oral gavage for a specified period (e.g., 4 weeks).

-

-

Assessment of Cardiac Fibrosis:

-

At the end of the treatment period, hearts are harvested, fixed, and embedded in paraffin.

-

Myocardial sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).

-

Quantitative analysis is performed using image analysis software to determine the percentage of the fibrotic area.

-

In Vivo Model of Renal Fibrosis: Unilateral Ureteral Obstruction (UUO)

The UUO model induces progressive renal fibrosis.

Methodology:

-

Animal Model: Male C57BL/6 mice are used.

-

Surgical Procedure:

-

Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.

-

The left ureter is ligated at two points with a suture.

-

The contralateral (right) kidney serves as an internal control.

-

-

Treatment:

-

BI 749327 (e.g., 3, 10, or 30 mg/kg/day) or vehicle is administered, typically starting on the day of surgery and continuing for the duration of the study (e.g., 7-14 days).

-

-

Assessment of Renal Fibrosis:

-

The obstructed kidneys are harvested, and sections are prepared for histological analysis.

-

Fibrosis is assessed by staining for collagen (Picrosirius Red or Masson's trichrome) and myofibroblast activation (α-smooth muscle actin immunohistochemistry).

-

Gene expression analysis of pro-fibrotic markers (e.g., TGF-β, collagen I) can be performed using qPCR.

-

NFAT Reporter Gene Assay

This cell-based assay measures the functional consequence of TRPC6 inhibition on the downstream NFAT signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in a 96-well plate.

-

Cells are co-transfected with an NFAT-luciferase reporter plasmid, a TRPC6 expression plasmid (or empty vector control), and a constitutively active Renilla luciferase plasmid (for normalization).

-

-

Treatment:

-

After 24-48 hours, cells are treated with various concentrations of BI 749327 for a specified incubation period.

-

-

Luciferase Assay:

-

Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity.

-

The inhibition of TRPC6-mediated NFAT activation by BI 749327 is determined by comparing the normalized luciferase activity in treated versus untreated cells.

-

Conclusion

BI 749327 is a potent and selective TRPC6 inhibitor with demonstrated efficacy in preclinical models of cardiac and renal fibrosis. Its mechanism of action, centered on the inhibition of the TRPC6-calcineurin-NFAT signaling pathway, provides a strong rationale for its development as a novel therapeutic for a range of fibrotic diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of BI 749327 and other TRPC6 inhibitors.

References

The Role of Pharmacological Modulators in Elucidating TRPC6 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a pivotal role in cellular calcium signaling.[1][2] Its activation, primarily by diacylglycerol (DAG), leads to an influx of Ca²⁺ and Na⁺ ions, influencing a multitude of physiological and pathological processes.[2][3] Dysregulation of TRPC6 function has been implicated in a variety of diseases, including cardiac hypertrophy, renal disorders, and pulmonary hypertension, making it a compelling target for therapeutic intervention.[1] Pharmacological modulators, particularly selective inhibitors, are indispensable tools for dissecting the intricate roles of TRPC6 in these processes. This guide provides an in-depth overview of the use of a representative selective TRPC6 inhibitor, BI 749327 (referred to herein as Trpc6-IN-2 for the purpose of this guide), in the investigation of TRPC6 function.

TRPC6 Signaling Pathways

TRPC6 is a key component of signaling cascades initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of calcium from intracellular stores, DAG directly activates TRPC6 channels located on the plasma membrane. The subsequent cation influx through TRPC6 can activate various downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critically involved in gene expression changes associated with pathological remodeling in cardiac and renal tissues.

Quantitative Data: Potency and Selectivity of this compound (BI 749327)

The efficacy and utility of a pharmacological tool are defined by its potency and selectivity. This compound (BI 749327) is a potent and selective antagonist of the TRPC6 channel. The following tables summarize the inhibitory potency (IC₅₀) and selectivity of this compound.

| Table 1: Inhibitory Potency (IC₅₀) of this compound (BI 749327) on TRPC6 Channels | |

| Species | IC₅₀ (nM) |

| Human | 19 |

| Mouse | 13 |

| Guinea Pig | 23 |

| Table 2: Selectivity of this compound (BI 749327) for TRPC6 over other TRPC Channels | ||

| Channel | Fold Selectivity vs. TRPC6 | Reference |

| TRPC3 | 85x | |

| TRPC7 | 42x |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in studying TRPC6 function. Below are protocols for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To measure TRPC6-mediated currents and assess the inhibitory effect of this compound.

Materials:

-

HEK293 cells stably or transiently expressing the TRPC6 channel.

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 D-Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.

-

TRPC6 activator (e.g., 100 µM Oleoyl-2-acetyl-sn-glycerol, OAG).

-

This compound (BI 749327).

Procedure:

-

Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to achieve a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording Setup:

-

Place a coverslip with adherent cells into the recording chamber on a microscope stage.

-

Perfuse the chamber with the extracellular solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to establish the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents.

-

Record a stable baseline current.

-

-

Channel Activation and Inhibition:

-

Perfuse the cell with the extracellular solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce a robust TRPC6 current.

-

Once a stable activated current is achieved, co-perfuse with the activator and varying concentrations of this compound to determine its inhibitory effect.

-

Wash out the inhibitor to observe any reversal of the effect.

-

References

Trpc6-IN-2 and its Impact on Calcium Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a pivotal role in regulating intracellular calcium concentration ([Ca²⁺]i). Their activation, primarily through G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling pathways, leads to an influx of Ca²⁺ and Na⁺, influencing a myriad of cellular processes. Dysregulation of TRPC6 activity has been implicated in the pathogenesis of various diseases, including focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy. Consequently, TRPC6 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the effects of Trpc6-IN-2, a potent inhibitor of TRPC6, on calcium signaling pathways. We will delve into the quantitative aspects of its inhibitory action, detail common experimental protocols used to assess its efficacy, and visualize the underlying molecular mechanisms and experimental workflows.

The TRPC6 Calcium Signaling Pathway

TRPC6 channels are key players in receptor-operated calcium entry (ROCE). The canonical activation pathway is initiated by the binding of an agonist to a G-protein coupled receptor (GPCR), which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, DAG directly activates TRPC6 channels located on the plasma membrane. This activation leads to an influx of extracellular Ca²⁺, contributing to a sustained increase in intracellular calcium levels. This sustained calcium signal can then activate various downstream effectors, such as calcineurin, leading to the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), which translocates to the nucleus to regulate gene expression involved in cellular processes like hypertrophy and fibrosis.[1][2][3][4][5]

Figure 1. TRPC6-mediated calcium signaling pathway and the inhibitory action of this compound.

Quantitative Data on TRPC6 Inhibitors

The potency of TRPC6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. Below is a summary of the reported IC₅₀ values for this compound and other notable TRPC6 inhibitors.

| Compound | Target(s) | IC₅₀ (nM) | Assay System | Reference(s) |

| This compound | TRPC3, TRPC6 | 16 (TRPC3), 29.8 (TRPC6) | Not Specified | |

| SAR7334 | TRPC6, TRPC3, TRPC7 | 7.9-9.5 (TRPC6), 282 (TRPC3), 226 (TRPC7) | Whole-cell patch-clamp, Ca²⁺ influx assay | |

| BI 749327 | TRPC6, TRPC3, TRPC7 | 13 (mouse TRPC6), 19 (human TRPC6) | Whole-cell patch-clamp | |

| PCC0208057 | TRPC6 | Not explicitly stated, but potent | In vitro and in vivo prostate cancer models | |

| SH045 | TRPC6 | 5.8 | Not Specified |

Experimental Protocols

The investigation of this compound's effects on calcium signaling pathways involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Calcium Imaging

Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration in response to stimuli and the effect of inhibitors.

Objective: To quantify the effect of this compound on agonist-induced calcium influx.

Materials:

-

Cells expressing TRPC6 (e.g., HEK293 cells stably expressing TRPC6, or primary cells endogenously expressing TRPC6).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or genetically encoded calcium indicators (e.g., GCaMP).

-

TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG)).

-

This compound.

-

Fluorescence microscope or a plate reader capable of ratiometric fluorescence measurement.

Protocol:

-

Cell Preparation: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye like Fura-2 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with the physiological buffer to remove excess dye.

-

Baseline Measurement: Record the baseline fluorescence for a few minutes to establish a stable signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Inhibitor Application: Add this compound at the desired concentration and incubate for a specified period.

-

Agonist Stimulation: Add a TRPC6 agonist (e.g., OAG) to stimulate calcium entry through TRPC6 channels.

-

Data Acquisition: Continuously record the fluorescence signal throughout the experiment.

-

Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) to determine the relative changes in intracellular calcium concentration. Compare the agonist-induced calcium increase in the presence and absence of this compound to determine the inhibitory effect.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity, providing detailed information about the effects of inhibitors on channel conductance and gating.

Objective: To characterize the inhibitory effect of this compound on TRPC6 channel currents.

Materials:

-

Cells expressing TRPC6.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Intracellular and extracellular recording solutions.

-

This compound and a TRPC6 agonist (e.g., OAG).

Protocol (Whole-Cell Configuration):

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Approach: Under a microscope, carefully approach a target cell with the micropipette.

-

Seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.

-

Agonist and Inhibitor Application: Perfuse the cell with an extracellular solution containing the TRPC6 agonist to activate the channels. Once a stable current is recorded, apply this compound to the bath to observe its inhibitory effect.

-

Data Analysis: Measure the amplitude of the TRPC6-mediated current before and after the application of this compound to determine the percentage of inhibition. Construct dose-response curves to calculate the IC₅₀.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as TRPC6, and to assess the phosphorylation state of downstream signaling molecules.

Objective: To determine if this compound affects the expression of TRPC6 or the phosphorylation of downstream targets like NFAT.

Materials:

-

Cells or tissue samples treated with or without this compound and/or an agonist.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-TRPC6, anti-phospho-NFAT, anti-total-NFAT, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate and imaging system.

Protocol:

-

Protein Extraction: Lyse the cells or tissues in lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein levels between different conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of a TRPC6 inhibitor like this compound.

Figure 2. A generalized experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPC6-mediated calcium signaling. Its potency and selectivity for TRPC6 make it a lead compound for the development of therapeutics targeting diseases associated with TRPC6 overactivity. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the efficacy and mechanism of action of this compound and other TRPC6 inhibitors, ultimately advancing our understanding of calcium signaling and facilitating the development of novel treatments.

References

- 1. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]

Investigating the Therapeutic Potential of Trpc6-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of a range of diseases, including chronic kidney disease, cardiac hypertrophy, and pulmonary hypertension. Its role in mediating calcium influx in response to various stimuli positions it as a compelling therapeutic target. This technical guide provides an in-depth overview of Trpc6-IN-2, a novel benzimidazole derivative and potent TRPC6 inhibitor. We will explore its mechanism of action, present available quantitative data, detail experimental protocols for its characterization, and visualize key pathways and workflows to support further research and development efforts.

Introduction to TRPC6 and its Therapeutic Relevance

The TRPC6 channel is a member of the transient receptor potential family of ion channels. It is activated by diacylglycerol (DAG) downstream of G-protein coupled receptor and phospholipase C signaling, as well as by mechanical stretch.[1][2] This activation leads to an influx of cations, most notably Ca2+, which in turn triggers various intracellular signaling cascades.

Dysregulation of TRPC6 activity is associated with numerous pathological conditions. Gain-of-function mutations in the TRPC6 gene have been linked to familial focal segmental glomerulosclerosis (FSGS), a disease characterized by progressive scarring of the kidney's filtering units.[3] Furthermore, upregulation of TRPC6 expression is observed in models of cardiac hypertrophy, where it contributes to pathological remodeling of the heart muscle.[4][5] In the pulmonary vasculature, TRPC6 is involved in the response to hypoxia and contributes to the development of pulmonary hypertension. Consequently, the inhibition of TRPC6 presents a promising therapeutic strategy for these and other related disorders.

This compound: A Novel TRPC6 Inhibitor

This compound is a benzimidazole derivative identified as a potent inhibitor of the TRPC6 channel. Its chemical structure and properties are detailed below.

| Identifier | Value |

| IUPAC Name | 6-[[2-[(3R,4S)-3-amino-4-fluoro-1-piperidinyl]-4,6-dichloro-1H-benzimidazol-1-yl]methyl]-3-Pyridinecarbonitrile |

| CAS Number | 2308595-83-5 |

| Molecular Formula | C19H17Cl2FN6 |

| Molecular Weight | 419.28 g/mol |

Table 1: Chemical and Physical Properties of this compound.

Mechanism of Action

This compound functions as an antagonist of the TRPC6 ion channel. By binding to the channel, it prevents the influx of cations, including calcium, that is normally triggered by activators like DAG. This inhibitory action disrupts the downstream signaling pathways that are dependent on TRPC6-mediated calcium entry. The primary therapeutic hypothesis is that by blocking aberrant TRPC6 activity, this compound can mitigate the cellular dysfunction and pathological remodeling seen in various disease states.

The following diagram illustrates the proposed mechanism of action of this compound in the context of TRPC6 signaling.

Quantitative Data

While specific preclinical studies on this compound are not yet widely published, the patent literature provides data on its inhibitory activity. The following table summarizes the inhibitory concentration (IC50) of a representative compound from the same benzimidazole derivative class as this compound, as determined by a calcium flux assay.

| Compound | Assay Type | Cell Line | Stimulant | IC50 (nM) | Source |

| Example Benzimidazole Derivative | Calcium Influx | HEK293 (hTRPC6) | OAG | < 100 | WO2019079578A1 |

Table 2: In Vitro Inhibitory Activity of a Representative Benzimidazole Derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

TRPC6 Calcium Flux Assay

This protocol is adapted from the methods described in patent WO2019079578A1 and is designed to measure the potency of compounds in inhibiting TRPC6-mediated calcium influx using a fluorometric imaging plate reader (FLIPR).

Objective: To determine the IC50 value of this compound for the inhibition of human TRPC6.

Materials:

-

Cell Line: HEK293 cells stably expressing human TRPC6 (hTRPC6).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), and appropriate selection antibiotics.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium Indicator Dye: FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4, 5, or 6).

-

TRPC6 Agonist: 1-Oleoyl-2-acetyl-sn-glycerol (OAG).

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Instrumentation: FLIPR Tetra System or equivalent.

Procedure:

-

Cell Plating:

-

Culture hTRPC6-HEK293 cells to ~80-90% confluency.

-

Harvest cells and plate them in 384-well black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium indicator dye solution in assay buffer according to the manufacturer's instructions.

-

Remove the assay plates from the incubator and add an equal volume of the dye solution to each well.

-

Incubate the plates for 1 hour at 37°C.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will add the test compound to the wells and monitor the baseline fluorescence.

-

After a short incubation period, the instrument will add the OAG solution to stimulate the TRPC6 channels.

-

Fluorescence is monitored continuously to measure the influx of calcium.

-

-

Data Analysis:

-

The change in fluorescence intensity upon OAG stimulation is calculated.

-

The percentage of inhibition for each concentration of this compound is determined relative to vehicle (DMSO) controls.

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

The following diagram outlines the workflow for the TRPC6 Calcium Flux Assay.

In Vivo Efficacy Models

While specific in vivo data for this compound is not yet publicly available, the following are examples of relevant animal models where its therapeutic potential could be investigated based on the known roles of TRPC6.

-

Kidney Disease:

-

Model: Adriamycin-induced nephropathy or 5/6 nephrectomy in rodents to model FSGS and chronic kidney disease.

-

Endpoints: Measurement of proteinuria, assessment of glomerular histology for sclerosis, and analysis of podocyte-specific markers.

-

-

Cardiac Hypertrophy:

-

Model: Transverse aortic constriction (TAC) or angiotensin II infusion in mice to induce pressure overload hypertrophy.

-

Endpoints: Echocardiographic assessment of cardiac function and dimensions, histological analysis of fibrosis, and measurement of hypertrophic gene markers (e.g., ANP, BNP).

-

-

Pulmonary Hypertension:

-

Model: Chronic hypoxia or monocrotaline-induced pulmonary hypertension in rodents.

-

Endpoints: Measurement of right ventricular systolic pressure, assessment of right ventricular hypertrophy (Fulton's index), and histological analysis of pulmonary artery remodeling.

-

Therapeutic Potential and Future Directions

The potent inhibitory activity of the benzimidazole scaffold, to which this compound belongs, against the TRPC6 channel suggests significant therapeutic potential across a range of diseases.

-

Nephrology: By inhibiting TRPC6 in podocytes, this compound could potentially reduce the abnormal calcium signaling that leads to podocyte injury, proteinuria, and the progression of chronic kidney diseases like FSGS.

-

Cardiology: In the heart, this compound may attenuate the pathological signaling cascades that drive cardiac hypertrophy and fibrosis in response to pressure overload or other stresses, offering a potential new treatment for heart failure.

-

Pulmonology: Inhibition of TRPC6 in pulmonary artery smooth muscle cells could reduce vasoconstriction and vascular remodeling, making this compound a candidate for the treatment of pulmonary hypertension.

Future research should focus on comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and pharmacodynamic studies, and efficacy testing in the animal models described above. Further investigation into the selectivity profile of this compound against other TRP channels and off-target proteins will also be crucial for its development as a safe and effective therapeutic agent.

The following diagram illustrates the logical relationship between TRPC6 dysfunction and the potential therapeutic interventions with this compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. static.igem.org [static.igem.org]

- 3. The role of TRPC6 channel in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TRPC6 Inhibition on Focal Segmental Glomerulosclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Segmental Glomerulosclerosis (FSGS) is a progressive kidney disease characterized by scarring of the glomeruli, leading to significant proteinuria and eventual renal failure. A key player implicated in the pathogenesis of both genetic and acquired forms of FSGS is the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. Gain-of-function mutations and overexpression of TRPC6 in podocytes result in excessive calcium influx, leading to cytoskeletal rearrangement, foot process effacement, and podocyte loss—hallmarks of FSGS. Consequently, TRPC6 has emerged as a promising therapeutic target for the development of novel treatments for FSGS. This technical guide provides an in-depth overview of the role of TRPC6 in FSGS and the therapeutic potential of its inhibition, using available preclinical data for selective TRPC6 inhibitors as a framework.

Note: This document refers to the TRPC6 inhibitor SAR7334 as a representative compound for which preclinical data is available. Information regarding a specific compound designated "Trpc6-IN-2" is not publicly available at the time of this writing.

The Role of TRPC6 in FSGS Pathophysiology

TRPC6 is a non-selective cation channel, predominantly permeable to Ca²⁺, expressed in various cell types within the kidney, including podocytes, mesangial cells, and endothelial cells. In podocytes, TRPC6 is a component of the slit diaphragm signaling complex, where it interacts with essential proteins like nephrin and podocin.[1]

Under physiological conditions, TRPC6 activity is tightly regulated. However, in the context of FSGS, both genetic mutations and upregulation of TRPC6 expression can lead to its hyperactivation.[2] This sustained increase in intracellular Ca²⁺ concentration triggers a cascade of deleterious downstream signaling events.

Signaling Pathways in TRPC6-Mediated Podocyte Injury

The pathogenic effects of TRPC6 hyperactivation in podocytes are mediated through several key signaling pathways:

-

Calcineurin-NFAT Pathway: Elevated intracellular calcium activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[3] Activated NFAT translocates to the nucleus and promotes the transcription of genes that contribute to podocyte injury and apoptosis.[3]

-

RhoA/ROCK Pathway: TRPC6-mediated Ca²⁺ influx can activate the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is critically involved in regulating the actin cytoskeleton.[1] Its overactivation leads to cytoskeletal disorganization, stress fiber formation, and ultimately, podocyte foot process effacement.

-

Cytoskeletal Dynamics: The podocyte's intricate actin cytoskeleton is essential for maintaining its unique architecture and the integrity of the glomerular filtration barrier. Pathological Ca²⁺ influx via TRPC6 disrupts this delicate balance, leading to cytoskeletal collapse and detachment of podocytes from the glomerular basement membrane.

Figure 1: Simplified signaling pathway of TRPC6-mediated podocyte injury in FSGS.

Pharmacological Inhibition of TRPC6 as a Therapeutic Strategy

Given the central role of TRPC6 hyperactivation in the pathogenesis of FSGS, its selective inhibition presents a targeted therapeutic approach. The goal of TRPC6 inhibition is to normalize intracellular calcium levels in podocytes, thereby preventing or reversing the downstream pathological events.

Quantitative Data for a Representative TRPC6 Inhibitor: SAR7334

The following table summarizes the in vitro potency and selectivity of SAR7334, a known TRPC6 inhibitor.

| Target | IC50 (nM) | Assay Type |

| TRPC6 | 9.5 | Ca²⁺ influx |

| TRPC6 | 7.9 | Whole-cell patch-clamp |

| TRPC3 | 282 | Ca²⁺ influx |

| TRPC7 | 226 | Ca²⁺ influx |

Table 1: In vitro activity of SAR7334 on TRPC channels.

These data demonstrate that SAR7334 is a potent inhibitor of TRPC6 with selectivity over other TRPC isoforms, such as TRPC3 and TRPC7.

Preclinical Evidence of Efficacy

While specific in vivo efficacy data for a TRPC6 inhibitor in a dedicated FSGS model is limited in the public domain, studies in related models of kidney disease have shown promising results. For instance, pharmacological inhibition of TRPC6 has been shown to alleviate proteinuria and glomerulosclerosis in models of kidney injury. Furthermore, TRPC6 knockout mice have demonstrated protection against glomerular damage in certain disease models.

Figure 2: General experimental workflow for evaluating a TRPC6 inhibitor for FSGS.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a TRPC6 inhibitor's potential. Below are outlines of key experimental protocols.

In Vitro Calcium Influx Assay

Objective: To determine the potency (IC50) of a test compound in inhibiting TRPC6-mediated calcium influx.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human TRPC6.

-

Fluorescent Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Channel Activation: Stimulate TRPC6 channels using a specific agonist, such as a diacylglycerol (DAG) analog (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence ratio of the dye using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the inhibition of the calcium response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of a test compound on TRPC6 channel currents.

Methodology:

-

Cell Preparation: Use HEK293 cells expressing TRPC6.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

-

Current Elicitation: Elicit TRPC6 currents by applying a voltage ramp protocol and perfusing the cells with a TRPC6 agonist (e.g., OAG).

-

Compound Application: Apply the test compound at various concentrations to the bath solution.

-

Current Measurement: Record the inward and outward currents at different membrane potentials.

-

Data Analysis: Analyze the reduction in current amplitude in the presence of the compound to determine the IC50.

In Vivo FSGS Model: Adriamycin-Induced Nephropathy

Objective: To evaluate the in vivo efficacy of a TRPC6 inhibitor in a rodent model of FSGS.

Methodology:

-

Animal Model Induction: Induce nephropathy in susceptible mouse or rat strains (e.g., BALB/c mice) via a single intravenous or intraperitoneal injection of Adriamycin (doxorubicin).

-

Compound Administration: Begin daily administration of the test compound (or vehicle control) via a suitable route (e.g., oral gavage) at a predetermined time point post-Adriamycin injection.

-

Monitoring:

-

Proteinuria: Collect urine at regular intervals to measure the urinary albumin-to-creatinine ratio (UACR).

-

Renal Function: Collect blood at the end of the study to measure blood urea nitrogen (BUN) and serum creatinine.

-

-

Histological Analysis: At the study endpoint, perfuse and harvest the kidneys.

-

Light Microscopy: Fix, embed, and section the kidneys. Stain with Periodic acid-Schiff (PAS) and Masson's trichrome to assess the glomerulosclerosis index and tubulointerstitial fibrosis.

-

Electron Microscopy: Process kidney cortex samples for transmission electron microscopy to visualize podocyte foot process effacement.

-

-

Data Analysis: Compare the treatment groups to the vehicle control group for all measured parameters using appropriate statistical tests.

Figure 3: Mechanism of action of a TRPC6 inhibitor in preventing podocyte injury.

Conclusion and Future Directions

The inhibition of TRPC6 represents a highly promising and targeted therapeutic strategy for the treatment of FSGS. The available preclinical data for selective inhibitors like SAR7334 support the continued investigation of this approach. The ongoing clinical development of TRPC6 inhibitors, such as BI 764198, will be crucial in validating the therapeutic potential of targeting this ion channel in patients with FSGS. Future research should focus on further elucidating the intricate regulatory mechanisms of TRPC6 in the kidney, identifying patient populations most likely to benefit from TRPC6 inhibition, and exploring potential combination therapies to achieve maximal renoprotection.

References

- 1. A Putative Role for TRPC6 in Immune-Mediated Kidney Injury | MDPI [mdpi.com]

- 2. TRPC6 Inhibitor BI 764198 in Focal Segmental Glomerulosclerosis: Phase 2 Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Trpc6-IN-2 in Cardiac Hypertrophy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Role of TRPC6 in Cardiac Hypertrophy

TRPC6 is a receptor-operated cation channel that is activated by diacylglycerol (DAG), a downstream product of G-protein coupled receptor (GPCR) signaling. In the context of cardiac hypertrophy, pathological stimuli such as pressure overload and neurohormonal signaling lead to the activation of GPCRs, production of DAG, and subsequent opening of TRPC6 channels. The influx of Ca2+ through TRPC6 activates calcineurin, a phosphatase that dephosphorylates NFAT, leading to its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with cardiac hypertrophy. Notably, the TRPC6 gene itself contains NFAT binding sites in its promoter, creating a positive feedback loop that amplifies the hypertrophic signaling. Upregulation of TRPC6 expression has been observed in hypertrophied hearts, further underscoring its role in the disease process.

Quantitative Data for TRPC6 Inhibitors

While specific IC50 or EC50 values for Trpc6-IN-2 are not publicly available in the reviewed literature or patent abstracts, the following table summarizes the potency of other well-characterized TRPC6 inhibitors. This information provides a valuable reference for researchers planning to investigate the effects of TRPC6 inhibition in cardiac hypertrophy models.

| Compound | Target(s) | IC50 / EC50 [nM] | Notes |

| This compound | TRPC6 | Not Publicly Available | A benzimidazole derivative reported as a TRPC6 inhibitor. |

| BI-749327 | TRPC6 | 13 (mouse) | Orally bioavailable with 85-fold and 42-fold selectivity over TRPC3 and TRPC7, respectively. |

| SAR7334 | TRPC6 | 7.9 | Potent and specific TRPC6 inhibitor. |

| GSK2332255B | TRPC3/TRPC6 | 3-21 | Dual inhibitor of TRPC3 and TRPC6. |

| GSK2833503A | TRPC3/TRPC6 | 3-21 | Dual inhibitor of TRPC3 and TRPC6. |

| Trpc6-IN-1 | TRPC6 | 4660 (EC50) | Also demonstrates activity on TRPC3 and TRPC7. |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in cardiac hypertrophy.

Cell Culture and Induction of Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

Objective: To establish an in-vitro model of cardiac hypertrophy to test the efficacy of this compound.

Methodology:

-

Isolation and Culture of NRVMs: Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups by enzymatic digestion. Plate the cells on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Allow cells to attach and start beating spontaneously.

-

Induction of Hypertrophy: After 24-48 hours, replace the medium with serum-free medium for 24 hours to induce quiescence. Induce hypertrophy by treating the cells with a hypertrophic agonist such as Angiotensin II (Ang II, 1 µM) or Endothelin-1 (ET-1, 100 nM) for 24-48 hours.

-

Treatment with this compound: Co-treat the cells with the hypertrophic agonist and varying concentrations of this compound (e.g., 0.1, 1, 10 µM) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control group.

-

Assessment of Hypertrophy: Evaluate hypertrophic markers such as cell size (by microscopy and image analysis), protein synthesis (e.g., using a [3H]-leucine incorporation assay), and expression of hypertrophic genes (e.g., ANP, BNP, β-MHC) by qRT-PCR.

Western Blotting for TRPC6 and Signaling Proteins

Objective: To determine the effect of this compound on the protein levels of TRPC6 and key components of the hypertrophic signaling pathway.

Methodology:

-

Protein Extraction: Lyse the treated NRVMs or homogenized cardiac tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TRPC6, phosphorylated NFAT, total NFAT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software and normalize to the loading control.

Immunoprecipitation of TRPC6

Objective: To investigate protein-protein interactions with TRPC6 and how they might be affected by this compound.

Methodology:

-

Cell Lysis: Lyse cells or tissues in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-TRPC6 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to hypertrophic stimuli and the effect of this compound.

Methodology:

-

Cell Preparation: Plate NRVMs on glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in a physiological salt solution (e.g., Tyrode's solution) for 30-45 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with dye-free physiological salt solution to remove extracellular dye.

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite Fura-2 alternately at 340 nm and 380 nm, and record the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a hypertrophic agonist (e.g., Ang II) in the presence or absence of this compound.

-

Record the changes in the fluorescence ratio over time.

-

-

Data Analysis: Calculate the change in [Ca2+]i based on the F340/F380 ratio.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway of TRPC6 in Cardiac Hypertrophy

Caption: TRPC6 signaling cascade in cardiac hypertrophy.

Experimental Workflow for Assessing this compound Efficacy

References

- 1. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

An In-depth Technical Guide to the Pharmacology of TRPC6 Inhibitors, with a Focus on Benzimidazole Derivatives

Disclaimer: Publicly available pharmacological data for the specific compound "Trpc6-IN-2" is limited. This guide provides a comprehensive overview of the pharmacology of potent TRPC6 inhibitors, with a focus on the benzimidazole class to which this compound belongs. The quantitative data and experimental protocols presented are representative of compounds in this class and are drawn from publicly accessible scientific literature and technical datasheets for similar molecules.

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling across various cell types. Its activation is primarily mediated by diacylglycerol (DAG) following the stimulation of G-protein coupled receptors (GPCRs) and phospholipase C (PLC) activation. Dysregulation of TRPC6 activity has been implicated in a range of pathologies, including kidney diseases, cardiac hypertrophy, and pulmonary hypertension, making it a significant target for drug discovery.[1][2] Small molecule inhibitors of TRPC6, such as those from the benzimidazole class, are valuable tools for elucidating the physiological and pathological roles of this channel and hold therapeutic potential.[1][2]

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of representative potent TRPC6 inhibitors.

Table 1: In Vitro Potency of Representative TRPC6 Inhibitors

| Compound Name | Target | Species | IC50 | Assay Type |

| TRPC3/6-IN-2 | TRPC6 | Not Specified | 29.8 nM | Not Specified |

| BI-749327 | TRPC6 | Mouse | 13 nM | Whole-cell patch clamp |

| PCC0208057 | TRPC6 | Not Specified | 2.44 µM | Calcium imaging (Fluo-4) |

| SAR7334 | TRPC6 | Human | 9.5 nM | Calcium influx assay |

Data sourced from publicly available information for representative compounds.[3]

Table 2: Selectivity Profile of Representative TRPC6 Inhibitors

| Compound Name | Off-Target | Species | IC50 | Selectivity (vs. TRPC6) |

| TRPC3/6-IN-2 | TRPC3 | Not Specified | 16 nM | ~0.5-fold |

| BI-749327 | TRPC3 | Mouse | 1100 nM | 85-fold |

| BI-749327 | TRPC7 | Mouse | 550 nM | 42-fold |

| SAR7334 | TRPC3 | Not Specified | 282 nM | ~30-fold |

| SAR7334 | TRPC7 | Not Specified | 226 nM | ~24-fold |

Data sourced from publicly available information for representative compounds.

Experimental Protocols

Detailed methodologies for key experiments used to characterize TRPC6 inhibitors are provided below.

1. In Vitro Calcium Flux Assay

This assay is a common method to determine the potency of a compound in inhibiting TRPC6 channel activity by measuring changes in intracellular calcium concentration.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the assay, cells are transiently transfected with a plasmid encoding human TRPC6 using a suitable transfection reagent.

-

Fluorescent Dye Loading: 24-48 hours post-transfection, the cells are seeded into 96-well plates. On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake.

-

Compound Treatment: The cells are then washed to remove excess dye and incubated with varying concentrations of the test inhibitor (e.g., a benzimidazole derivative) or vehicle control.

-

Channel Activation and Signal Detection: A TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is added to the wells to activate the channels. The resulting change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the agonist-induced calcium influx, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through TRPC6 channels and is used to characterize the inhibitory effect of a compound on channel currents.

-

Cell Preparation: HEK293 cells stably or transiently expressing TRPC6 are grown on glass coverslips.

-

Recording Setup: The coverslips are transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution. Patch pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

-

Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current across the cell membrane.

-

Current Elicitation and Compound Application: TRPC6 currents are elicited by applying a voltage ramp or step protocol and by perfusing the cells with a solution containing a TRPC6 agonist (e.g., OAG). Once a stable baseline current is established, the test inhibitor is applied at various concentrations via the perfusion system.

-

Data Acquisition and Analysis: The resulting currents are recorded, and the inhibitory effect of the compound is quantified by measuring the reduction in the current amplitude at a specific membrane potential. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: TRPC6 Signaling Pathway and Point of Inhibition.

Caption: General Experimental Workflow for TRPC6 Inhibitor Characterization.

References

The Potential of TRPC6 Inhibition in Cancer Research: A Technical Guide

Disclaimer: Extensive searches for a specific compound designated "Trpc6-IN-2" have not yielded any publicly available scientific literature or data. It is possible that this is a novel or proprietary compound not yet disclosed in research publications. This guide will therefore focus on the broader role of the Transient Receptor Potential Canonical 6 (TRPC6) channel in oncology and the therapeutic potential of its inhibition, drawing upon data from well-characterized TRPC6 inhibitors.

Executive Summary

The Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a significant contributor to the pathophysiology of numerous cancers.[1] Upregulated expression and activity of TRPC6 are frequently observed in various malignancies, including breast, prostate, lung, and brain cancers, where it plays a crucial role in promoting cell proliferation, migration, and invasion.[1][2][3] Inhibition of TRPC6 has been demonstrated to attenuate cancer progression in preclinical models, validating it as a promising therapeutic target. This document provides a comprehensive technical overview of the role of TRPC6 in cancer and the implications of its pharmacological inhibition for researchers, scientists, and drug development professionals.

The Role of TRPC6 in Cancer Pathophysiology

TRPC6 is a Ca2+-permeable channel that is activated by diacylglycerol (DAG), a product of phospholipase C (PLC) signaling downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4] The resulting influx of Ca2+ ions acts as a second messenger, initiating a cascade of intracellular signaling events that are fundamental to cancer progression.

Key Roles of TRPC6 in Cancer:

-

Cell Proliferation and Cell Cycle Progression: TRPC6-mediated Ca2+ influx is critical for cell cycle progression, particularly the G2/M phase transition. Inhibition of TRPC6 has been shown to induce cell cycle arrest at this stage in various cancer cell lines.

-

Migration and Invasion: Enhanced TRPC6 activity promotes cancer cell motility and invasion, key processes in metastasis.

-

Angiogenesis: TRPC6 is implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

-

Chemoresistance: Recent studies suggest a role for TRPC6 in the development of resistance to chemotherapy in some cancers.

Quantitative Data on TRPC6 Inhibition

The following tables summarize key quantitative data for various TRPC6 inhibitors from preclinical cancer studies. This data highlights the potency and effects of targeting TRPC6 in different cancer contexts.

Table 1: In Vitro Efficacy of TRPC6 Inhibitors in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | Assay | IC50 / EC50 | Reference |

| PCC0208057 | Prostate Cancer | LNCaP | Cell Proliferation | Not specified | |

| Prostate Cancer | PC3 | Cell Proliferation | Not specified | ||

| SKF-96365 | Non-Small Cell Lung Cancer | A549 | Invasion | Not specified | |

| BI 749327 | Triple-Negative Breast Cancer | HCI028 (PDX) | Tumor Growth | Not specified (in vivo) |

Note: Specific IC50 values for cell proliferation with PCC0208057 were not provided in the referenced abstract. SKF-96365's effect on invasion was significant but a specific IC50 was not mentioned. BI 749327 was evaluated in an in vivo model.

Signaling Pathways Involving TRPC6 in Cancer

TRPC6 is a central node in multiple signaling pathways that drive tumorigenesis. The diagram below illustrates a key pathway involving TRPC6 activation and its downstream effects on cell proliferation.

References

Methodological & Application

Application Notes and Protocols for Trpc6-IN-2 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and kidney function. Dysregulation of TRPC6 has been implicated in several diseases, making it an attractive therapeutic target. Trpc6-IN-2 is a potent inhibitor of TRPC3 and TRPC6 channels, offering a valuable tool for investigating the roles of these channels in cellular function and disease models. These application notes provide detailed protocols for the in vitro characterization and application of this compound.

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been determined against TRPC3 and TRPC6 channels. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| TRPC3 | 16[1] |

| TRPC6 | 29.8[1] |

Signaling Pathway

The TRPC6 signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[2]. DAG directly activates TRPC6 channels, resulting in an influx of Ca2+ and Na+ ions. This cation influx leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn activates downstream signaling cascades, such as the calcineurin-NFAT pathway, influencing cellular processes like gene expression, proliferation, and differentiation[3]. This compound acts by directly inhibiting the TRPC6 channel, thereby blocking the downstream effects of its activation.

Caption: TRPC6 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Culture and Transfection

This protocol describes the maintenance of cell lines and transient transfection for the expression of TRPC6 channels.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

TRPC6 expression plasmid

-

Transfection reagent (e.g., Lipofectamine)

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: The day before transfection, seed cells into the desired culture plates (e.g., 96-well plates for calcium imaging, larger dishes for electrophysiology) to reach 70-80% confluency on the day of transfection.

-

Transfection:

-

Dilute the TRPC6 expression plasmid and transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Incubate the mixture at room temperature for the recommended time to allow complex formation.

-

Add the transfection complexes to the cells and incubate for 24-48 hours before performing the assays.

-

Intracellular Calcium Imaging Assay

This protocol outlines the measurement of intracellular calcium influx using a fluorescent indicator to assess the inhibitory effect of this compound.

Materials:

-

HEK293 cells expressing TRPC6

-

Fura-2 AM or Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol - OAG)

-

This compound

-

Fluorescence microplate reader or microscope

Procedure:

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for 15-30 minutes.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the this compound solutions to the respective wells and incubate for 15-30 minutes.

-

-

Measurement of Calcium Influx:

-

Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

-

Establish a baseline fluorescence reading.

-

Add the TRPC6 agonist (e.g., OAG, 100 µM) to stimulate calcium entry.

-

Record the fluorescence intensity over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and measure emission at ~520 nm.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence (ΔF/F0 for Fluo-4) to determine the intracellular calcium concentration.

-

Plot the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

-

Caption: Workflow for the Intracellular Calcium Imaging Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a method to directly measure TRPC6 channel currents and their inhibition by this compound.

Materials:

-

HEK293 cells expressing TRPC6

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

-

TRPC6 agonist (e.g., OAG)

-

This compound

Procedure:

-

Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

-

Obtain a giga-ohm seal on a single cell and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

-

Compound Application:

-

Perfuse the cell with the extracellular solution containing the TRPC6 agonist (e.g., 100 µM OAG) to activate TRPC6 currents.

-

Once a stable current is achieved, co-apply different concentrations of this compound with the agonist.

-

-

Data Acquisition and Analysis:

-

Record the currents before and after the application of the agonist and the inhibitor.

-

Measure the amplitude of the inward and outward currents.

-

Subtract the baseline current from the agonist-induced current to isolate the TRPC6-mediated current.

-

Plot the percentage of inhibition of the TRPC6 current against the concentration of this compound to determine the IC50 value.

-

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

Trpc6-IN-2: Detailed Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction